1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5,8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFLSAFBXHFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Trifluoromethyl 2 Pyridyl 1 Propanol and Its Analogues
Strategies for the Construction of the 5-(Trifluoromethyl)-2-pyridyl Core
The synthesis of the 5-(trifluoromethyl)-2-pyridyl core is a pivotal step in obtaining the target compound and its analogues. Chemists have developed two primary strategies: the direct introduction of a trifluoromethyl group onto a pre-existing pyridine (B92270) ring, and the assembly of the trifluoromethylated pyridine ring from acyclic precursors or through modification of a functionalized pyridine.
Trifluoromethylation Approaches to Pyridine Systems
Direct C-H trifluoromethylation is an efficient method for synthesizing organofluorine compounds. chemrxiv.org This approach involves the introduction of a trifluoromethyl (CF₃) group onto the pyridine scaffold. The regioselectivity of this transformation is a significant challenge due to the electronic nature of the pyridine ring.
Radical trifluoromethylation is a common method for introducing CF₃ groups into aromatic compounds. chemistryviews.org However, this approach often suffers from low regioselectivity when applied to pyridine, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the trifluoromethyl radical. chemrxiv.org Despite this limitation, various radical-based methods have been developed. A light-mediated radical trifluoromethylation strategy has been reported that avoids the need for a photocatalyst or oxidative additives. acs.org This method is operationally simple and can be applied to N-heteroarenes. acs.org Another approach involves using trifluoromethanesulfonic anhydride (B1165640) as a radical trifluoromethylation reagent by merging photoredox catalysis and pyridine activation. researchgate.net
Table 1: Overview of Radical Trifluoromethylation Strategies
| Method | Reagents/Conditions | Key Features |
|---|---|---|
| Light-Promoted Method | Langlois' reagent, light | No photocatalyst or oxidant needed; operationally simple. acs.org |
| Photoredox Catalysis | Trifluoromethanesulfonic anhydride, photocatalyst | Utilizes a low-cost and abundant chemical. researchgate.net |
To overcome the regioselectivity issues of radical methods, electrophilic and nucleophilic trifluoromethylation strategies have been developed. chemistryviews.org Pyridines, being electron-deficient aromatics, are susceptible to nucleophilic attack at the C2 and C4 positions. chemrxiv.org This inherent reactivity has been exploited to achieve position-selective trifluoromethylations. chemistryviews.org
A significant challenge has been the selective trifluoromethylation at the C3 position. chemistryviews.org A novel method has been developed that achieves 3-position-selective C–H trifluoromethylation through the nucleophilic activation of the pyridine ring via hydrosilylation. chemrxiv.orgelsevierpure.comacs.org This process forms an enamine intermediate that then reacts with an electrophilic CF₃ source, such as a Togni reagent. chemrxiv.orgchemistryviews.org This strategy has been successfully applied to various quinoline (B57606) and pyridine derivatives, yielding the 3-trifluoromethylated products with high regioselectivity. chemrxiv.orgchemistryviews.org Another strategy for direct C-H trifluoromethylation of pyridine relies on an N-methylpyridine quaternary ammonium (B1175870) activation strategy, which is believed to proceed through a nucleophilic trifluoromethylation mechanism. acs.org
Hypervalent iodine reagents have also been developed as effective electrophilic trifluoromethylating agents for a wide range of nucleophiles. acs.org
Table 2: Selected Electrophilic and Nucleophilic Trifluoromethylation Methods
| Method | Reagents/Conditions | Selectivity | Mechanism |
|---|---|---|---|
| Hydrosilylation Activation | Methylphenylsilane, B(C₆F₅)₃; Togni Reagent I | C3-Position | Nucleophilic activation followed by electrophilic trifluoromethylation. chemrxiv.orgelsevierpure.comacs.org |
| N-Methylpyridinium Activation | Trifluoroacetic acid, Ag₂CO₃ | C2/C4-Position | Nucleophilic trifluoromethylation. acs.org |
Functionalization and Derivatization of Pyridine Ring Precursors
An alternative to direct trifluoromethylation is the synthesis of the 5-(trifluoromethyl)-2-pyridyl core starting from already functionalized pyridine precursors or by building the ring from scratch. These methods often provide better control over regioselectivity. The two most common industrial methods are chlorine/fluorine exchange using trichloromethylpyridine and the construction of a pyridine ring from a trifluoromethyl-containing building block. nih.govjst.go.jpresearchgate.net For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate, can be synthesized by the chlorination of 2-chloro-5-methylpyridine (B98176) to give 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination step. nih.govjst.go.jp Another route involves the direct chlorination and fluorination of 3-picoline. researchoutreach.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of pyridine rings. rsc.orgnih.gov These reactions allow for the formation of C-C bonds, enabling the introduction of various substituents onto the pyridine scaffold. For example, pyridine-3,4-diols can be converted into bis(perfluoroalkanesulfonate)s, such as bistriflates or bisnonaflates, which are excellent substrates for palladium-catalyzed coupling reactions like the Sonogashira reaction. nih.gov This enables the coupling of alkynes to the pyridine ring. nih.gov
Other cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are also widely used to synthesize substituted pyridines by coupling pyridine-based organometallic reagents or halides with various partners. organic-chemistry.org These methods are valuable for constructing complex biaryl structures containing the trifluoromethyl-pyridine moiety.
Table 3: Examples of Cross-Coupling Reactions for Pyridine Elaboration
| Reaction | Electrophile | Nucleophile/Partner | Catalyst System |
|---|---|---|---|
| Sonogashira | Pyridinediyl bistriflates/nonaflates | Terminal alkynes | Pd(PPh₃)₄ / CuI. nih.gov |
| Suzuki-Miyaura | Aryl chlorides | 2-Pyridyltriolborate salts | PdCl₂(dcpp) / CuI. organic-chemistry.org |
Constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks is a highly effective strategy for ensuring the correct placement of the CF₃ group. nih.govresearchoutreach.org This process, known as cyclo-condensation, involves the molecular assembly of the pyridine ring from smaller, fluorinated precursors. researchoutreach.org Commonly used building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govresearchoutreach.org For example, the insecticide Flonicamid, which contains a 4-trifluoromethyl-pyridine structure, is obtained by a condensation reaction in the presence of ammonia. researchoutreach.org
Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles also provide a modular route to polysubstituted pyridines, including those bearing trifluoromethyl groups. orgsyn.org Another method involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, mediated by NH₄I/Na₂S₂O₄, to access 4,6-bis(trifluoromethyl)pyridines. orgsyn.org
Table 4: Common Building Blocks for Pyridine Ring Cyclization
| Trifluoromethyl-Containing Building Block |
|---|
| Ethyl 2,2,2-trifluoroacetate. nih.govresearchoutreach.org |
| 2,2,2-Trifluoroacetyl chloride. nih.govresearchoutreach.org |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govresearchoutreach.org |
Formation of the 1-Propanol (B7761284) Side Chain
The construction of the 1-propanol side chain on the 1-[5-(trifluoromethyl)-2-pyridyl] moiety is a key synthetic challenge. Methodologies are broadly categorized by how the carbon-carbon bond is formed at the C-2 position of the pyridine ring and the strategies employed for stereoselective and asymmetric synthesis of the chiral alcohol.
Carbon-Carbon Bond Formation Methodologies at C-2 of the Pyridine Ring
The creation of the carbon-carbon bond for the 1-propanol side chain is a critical step in the synthesis of 1-[5-(trifluoromethyl)-2-pyridyl]-1-propanol. The primary strategies either build the side chain onto a pyridine precursor that already has a carbonyl group or modify a propyl chain that is already attached to the pyridine ring.
A direct method for installing the 1-propanol side chain involves the addition of organometallic reagents to a suitable pyridine carbonyl precursor. organic-chemistry.orgfiveable.mealevelchemistry.co.uk A common precursor is a 2-acylpyridine, such as 5-(trifluoromethyl)-2-acetylpyridine. The addition of an ethyl Grignard reagent, for example, to 5-(trifluoromethyl)pyridine-2-carbaldehyde would yield the target secondary alcohol. organic-chemistry.org Alternatively, the reduction of 5-(trifluoromethyl)-2-propionylpyridine using a hydride source like sodium borohydride (B1222165) also produces this compound. acs.org
Table 1: Addition Reactions for this compound Synthesis
| Precursor | Reagent | Product |
|---|---|---|
| 5-(Trifluoromethyl)pyridine-2-carbaldehyde | Ethylmagnesium Bromide | This compound |
An alternative approach begins with a pre-existing propyl chain at the C-2 position of the pyridine ring, such as in 2-propyl-5-(trifluoromethyl)pyridine. The desired alcohol can then be formed through selective oxidation of the benzylic carbon (the carbon atom of the propyl group directly attached to the pyridine ring). While direct oxidation can be challenging to control, a two-step sequence involving benzylic halogenation followed by nucleophilic substitution is a more reliable method. For instance, treatment of 2-propyl-5-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) and a radical initiator would selectively brominate the benzylic position. Subsequent hydrolysis of the resulting 1-bromo-1-[5-(trifluoromethyl)-2-pyridyl]propane would furnish the target alcohol.
Stereoselective and Asymmetric Synthesis of the Chiral Alcohol
The carbon atom bearing the hydroxyl group in this compound is a chiral center, leading to the existence of two enantiomers. The development of synthetic methods that control the stereochemistry at this center is crucial for applications where a single enantiomer is required.
Catalytic asymmetric reduction of the corresponding prochiral ketone, 5-(trifluoromethyl)-2-propionylpyridine, is an efficient route to enantiomerically enriched this compound. chim.itnih.gov This involves the use of a chiral catalyst to deliver a hydride to one face of the ketone. Notable examples of such transformations include Noyori's asymmetric hydrogenation using ruthenium catalysts with chiral phosphine (B1218219) ligands and the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. mdpi.com Lipase-catalyzed asymmetric acetylation can also be used for the resolution of racemic 1-(2-pyridyl)ethanols. acs.org Another approach is the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines with Grignard reagents. nih.gov
Table 2: Catalytic Asymmetric Reductions of 5-(Trifluoromethyl)-2-propionylpyridine
| Catalytic System | Product Enantiomer |
|---|---|
| (R)-BINAP-Ru(II) catalyst with H₂ | (R)-1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol |
Diastereoselective strategies employ a chiral auxiliary or a chiral reagent to control the stereochemical outcome. osi.lv A chiral auxiliary is a chiral molecule temporarily attached to the substrate to direct the stereochemistry of a reaction, after which it is removed. For instance, an oxazolidinone chiral auxiliary, popularized by David Evans, can be attached to the pyridine precursor. This auxiliary then directs the formation of the propanol (B110389) side chain in a diastereoselective manner. Subsequent removal of the auxiliary yields the enantiomerically enriched alcohol. The use of chiral reagents, such as a chiral organometallic reagent adding to 5-(trifluoromethyl)pyridine-2-carbaldehyde, can also achieve a diastereoselective synthesis of the desired alcohol. researchgate.net
Total Synthesis Approaches to the Target Compound and Structurally Related Scaffolds
The synthesis of enantiomerically pure heteroaromatic alcohols, such as this compound, is of considerable interest due to their applications in the pharmaceutical and agrochemical industries. nih.gov These compounds often serve as crucial building blocks for more complex, biologically active molecules. nih.gov Total synthesis strategies frequently focus on the asymmetric reduction of a corresponding prochiral ketone to establish the chiral center of the alcohol.
A prevalent and effective method for synthesizing chiral pyridyl alcohols is the asymmetric reduction of the corresponding ketone. nih.gov While traditional methods often employ transition metal complexes as catalysts, biocatalysis has emerged as a powerful and sustainable alternative. nih.gov This chemoenzymatic approach often demonstrates superior performance under mild reaction conditions and avoids the use of potentially toxic heavy metals. nih.gov
One notable strategy involves a two-step chemoenzymatic sequence starting from readily available picoline derivatives. nih.gov The initial step introduces an acyl group to form a prochiral ketone. nih.gov Subsequently, this ketone undergoes an enantioselective reduction catalyzed by an alcohol dehydrogenase (ADH) to yield the desired chiral alcohol with high enantiomeric excess and yield. nih.govresearchgate.netnih.gov For instance, the alcohol dehydrogenase from Lactobacillus kefir has been successfully used to reduce various α-halogenated ketones bearing a pyridine ring, achieving enantiomeric excesses of 95–>99% and yields up to 98%. nih.govresearchgate.netnih.gov
Another sophisticated approach to structurally related scaffolds involves the lithiation-borylation methodology. This method allows for the synthesis of highly enantioenriched α-heterocyclic tertiary alcohols. bris.ac.uk The process begins with the deprotonation of a benzylic carbamate (B1207046) derived from an enantioenriched secondary alcohol. The resulting lithiated species reacts with a boronic ester, leading to a boronate complex which then undergoes a stereospecific rearrangement and oxidation to furnish the tertiary alcohol. bris.ac.uk
Table 1: Chemoenzymatic Synthesis of Chiral Pyridyl Alcohols
| Starting Material | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-Picoline Derivatives | Alcohol Dehydrogenase (Lactobacillus kefir) | Chiral α-Halogenated Pyridyl Alcohols | 36 - 98 | 95 - >99 | nih.govresearchgate.netnih.gov |
| Benzylic Carbamate | Lithiation-Borylation Reagents | Enantioenriched α-Heterocyclic Tertiary Alcohols | Moderate to High | High | bris.ac.uk |
Green Chemistry and Sustainable Synthesis Considerations
The growing emphasis on sustainability in chemical manufacturing has spurred the development of green synthetic methodologies for pyridine derivatives. researchgate.net These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Key strategies include the use of solvent-free reaction conditions, aqueous media, and advanced catalytic systems. researchgate.net
Solvent-Free and Aqueous Medium Reactions
Performing reactions in the absence of conventional organic solvents or in water represents a significant advancement in green chemistry. Solvent-free synthesis, often facilitated by techniques like mechanochemistry (ball milling), can lead to cleaner processes with fewer by-products. wikipedia.org These solid-state reactions demonstrate that molecular mobility in the solid state is sufficient for efficient chemical transformations. cmu.edu
Similarly, conducting syntheses in aqueous media is highly desirable due to the low cost, non-flammability, and environmental benignity of water. organic-chemistry.org For instance, the enzymatic synthesis of α-halogenated chiral alcohols has been successfully performed in aqueous buffer systems, sometimes as part of a two-phase system with an organic solvent like methyl tert-butyl ether (MTBE) to improve substrate availability. nih.gov The use of aqueous systems is particularly advantageous for biocatalytic processes, as enzymes often function optimally in water under mild pH and temperature conditions. nih.gov The development of water/organic solvent two-phase systems can further enhance reaction efficiency by increasing the concentration of poorly water-soluble substrates. nih.gov
Catalytic System Development for Reduced Waste
Catalysis is a cornerstone of green chemistry, offering pathways to reduce waste and improve atom economy. The development of novel catalytic systems for pyridine synthesis focuses on efficiency, selectivity, and recyclability.
Biocatalytic systems, particularly those employing alcohol dehydrogenases (ADHs), are exemplary in their efficiency and selectivity for producing chiral alcohols. rsc.orgnih.gov These enzymatic reactions often feature cofactor regeneration systems to enhance sustainability. For example, the use of a secondary alcohol like isopropanol (B130326) can regenerate the necessary NADP⁺ cofactor, making the process more economically viable. nih.gov The high tolerance of some ADHs to co-solvents like 2-propanol further enhances their practical applicability in industrial-scale synthesis. rsc.org
In addition to biocatalysis, advancements in homogeneous and heterogeneous catalysis contribute to waste reduction. For example, ruthenium-catalyzed asymmetric Guerbet reactions provide a route to chiral alcohols without the need for external reducing agents. liverpool.ac.uk Similarly, photocatalytic systems offer a green pathway for organic synthesis, although challenges with selectivity remain. rsc.org The development of efficient multicomponent, one-pot reactions, often assisted by microwave irradiation, also aligns with green chemistry principles by reducing reaction times, improving yields, and minimizing waste streams. nih.gov
Table 2: Green Chemistry Approaches in Pyridine Derivative Synthesis
| Green Chemistry Principle | Methodology | Example/Application | Advantages | Reference |
| Alternative Solvents | Aqueous Medium Reactions | Enzymatic reduction of ketones in phosphate (B84403) buffer. | Environmentally benign, mild conditions, enzyme compatibility. | nih.gov |
| Solvent-Free Synthesis | Mechanochemical activation of solid reagents. | Reduced solvent waste, cleaner processes. | ||
| Catalysis | Biocatalysis (Enzymes) | Asymmetric reduction of ketones using Alcohol Dehydrogenase. | High enantioselectivity, mild conditions, reduced metal waste. | nih.govnih.gov |
| Homogeneous Catalysis | Ru-catalyzed asymmetric hydrogen-autotransfer. | High efficiency, no external reducing agents required. | liverpool.ac.uk | |
| Multicomponent Reactions | One-pot synthesis of pyridine derivatives under microwave irradiation. | High atom economy, reduced reaction times, increased yields. | nih.gov |
Reactivity and Chemical Transformations of 1 5 Trifluoromethyl 2 Pyridyl 1 Propanol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group is a primary site for chemical modification, allowing for transformations that alter the polarity, steric profile, and potential biological interactions of the molecule.
Oxidation and Reduction Pathways
The secondary alcohol moiety of 1-[5-(trifluoromethyl)-2-pyridyl]-1-propanol can be readily oxidized to its corresponding ketone, 1-[5-(trifluoromethyl)-2-pyridyl]-1-propanone. This transformation is a common and fundamental reaction for secondary pyridyl alcohols. A variety of oxidizing agents can be employed for this purpose, with pyridinium (B92312) chlorochromate (PCC) being a frequently used reagent for the oxidation of alcohol groups to ketones in similar structures. Other common reagents include manganese dioxide (MnO₂), or Swern and Dess-Martin oxidations, which are known for their mild conditions.
Conversely, the parent alcohol can be synthesized via the reduction of the ketone, 1-[5-(trifluoromethyl)-2-pyridyl]-1-propanone. This reduction of the carbonyl group back to a secondary alcohol can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For more selective reductions, particularly in industrial processes or in the presence of other reducible functional groups, agents like sodium borohydride cyanohydride (NaBH₃CN) in an alcoholic medium may be utilized.
| Transformation | Typical Reagents | Product Functional Group |
| Oxidation | Pyridinium chlorochromate (PCC), MnO₂, Swern reagent, Dess-Martin periodinane | Ketone |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), NaBH₃CN | Secondary Alcohol |
Etherification and Esterification Reactions
The hydroxyl group of this compound serves as a versatile handle for etherification and esterification reactions.
Etherification involves the conversion of the alcohol into an ether. This can be accomplished through several methods, most notably the Williamson ether synthesis. In this two-step process, the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in a nucleophilic substitution reaction to form the ether linkage. Transition-metal-catalyzed methods have also been developed for the direct synthesis of ethers from alcohols, offering milder conditions and broader functional group tolerance.
Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. This reaction is typically catalyzed by an acid. For example, pyridyl-containing alcohols have been used to form methacrylate (B99206) esters, which can subsequently be used in polymerization reactions. The formation of esters can significantly modify the lipophilicity and pharmacokinetic properties of the parent compound.
| Reaction Type | Reactant | Typical Conditions | Product |
| Etherification | Alkyl halide | 1. Strong base (e.g., NaH) 2. Nucleophilic substitution | R-O-R' |
| Esterification | Carboxylic acid | Acid catalyst (e.g., H₂SO₄) | R-O-C(=O)R' |
| Esterification | Acyl chloride | Base (e.g., pyridine) | R-O-C(=O)R' |
Nucleophilic Substitution Reactions at the Alcoholic Carbon
While the hydroxyl group itself is a poor leaving group, it can be chemically modified to facilitate nucleophilic substitution at the adjacent carbon. This is typically achieved by converting the -OH group into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide. For instance, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl into a tosylate group.
This tosylate is an excellent leaving group and makes the alcoholic carbon susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. Such reactions proceed with an inversion of stereochemistry at the chiral center. This strategy allows for the introduction of various functional groups, including azides, nitriles, and thiols, providing a powerful method for generating a library of derivatives from the parent alcohol.
Transformations of the Pyridine Ring System
The reactivity of the pyridine ring is heavily influenced by the electronegative nitrogen atom and the powerful electron-withdrawing trifluoromethyl (-CF₃) group.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene. This deactivation is further intensified by the presence of the strongly electron-withdrawing -CF₃ group at the 5-position. Electrophilic substitution on pyridine, when it does occur, requires harsh reaction conditions and generally directs the incoming electrophile to the meta-position (C-3 and C-5) relative to the ring nitrogen. In this compound, the C-5 position is already occupied, and the deactivating nature of both the nitrogen and the -CF₃ group makes further electrophilic substitution on the ring highly unfavorable.
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, a reactivity that is enhanced by the -CF₃ substituent. SₙAr reactions on pyridine rings are favored at the ortho (C-2, C-6) and para (C-4) positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. For a successful SₙAr reaction to occur on the ring carbons, a good leaving group, such as a halogen, must be present at one of these activated positions. If a derivative of the title compound were synthesized with a leaving group at the C-4 or C-6 position, it would readily undergo substitution by various nucleophiles like amines, alkoxides, or thiolates.
Ring-Opening and Ring-Closing Metathesis Strategies for Derivatives
Ring-closing metathesis (RCM) is a powerful synthetic tool for the construction of cyclic and heterocyclic systems. While not a direct reaction of the parent molecule, RCM can be employed to create complex derivatives by first introducing olefinic side chains.
To utilize RCM, the this compound scaffold would first need to be functionalized with two terminal alkene groups. For example, an alkenyl group could be introduced at the C-4 or C-6 position of the pyridine ring via a cross-coupling reaction, and a second alkenyl group could be attached through etherification or esterification of the hydroxyl group. The resulting diene could then undergo an intramolecular cyclization reaction in the presence of a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a new fused or bridged ring system. This strategy provides a versatile route to novel, complex heterocyclic structures built upon the trifluoromethyl-pyridine core. There is limited information in the available literature regarding ring-opening metathesis strategies for this class of compounds.
Reactivity of the Trifluoromethyl Moiety in Derivatization
The trifluoromethyl (CF₃) group is renowned for its exceptional stability and chemical inertness, which significantly influences the reactivity of the parent molecule. nih.gov This stability stems from the strength of the carbon-fluorine bond, making direct chemical transformations of the CF₃ group itself a considerable synthetic challenge. researchgate.netchemrxiv.org
The primary influence of the trifluoromethyl group on the molecule's reactivity is electronic. As a potent electron-withdrawing group, it decreases the electron density of the pyridine ring, impacting its susceptibility to electrophilic and nucleophilic attack. nih.gov Unlike other halogens, the trifluoromethyl group is generally not susceptible to displacement or transformation under standard derivatization conditions.
Recent advancements in organofluorine chemistry have explored the selective activation of C-F bonds, a process termed defluorinative functionalization. researchgate.net These methods, however, are not conventional derivatizations and typically require specialized reagents and catalytic systems, such as those involving N-boryl pyridyl anion chemistry, to achieve transformations like defluoroallylation. chemrxiv.org Such reactions proceed via complex intermediates like pyridyldifluoromethyl anions and are at the forefront of chemical research rather than routine derivatization. chemrxiv.org For most practical synthetic applications, the trifluoromethyl moiety of this compound is considered a stable, non-reactive spectator group that modulates the reactivity of the rest of the molecule.
Role as a Precursor in Multi-Step Organic Synthesis
The true synthetic utility of this compound lies in its role as a versatile precursor or building block for constructing more complex molecules. researchgate.net The presence of a secondary alcohol provides a reactive handle for a wide array of chemical transformations, while the trifluoromethyl-substituted pyridine core serves as a key structural motif found in numerous biologically active compounds, particularly in the agrochemical and pharmaceutical sectors. nih.gov
The molecule's structure allows for sequential modifications of the side chain and the pyridine ring, enabling its incorporation into larger, more complex molecular frameworks. The functional group tolerance of many modern synthetic methods allows the stable trifluoromethylpyridine core to be carried through multi-step sequences. nih.gov
The 1-propanol (B7761284) side chain is the primary site for initial transformations to build more elaborate structures. Standard organic reactions can be employed to modify this group, thereby creating new intermediates for further coupling or functionalization.
A key transformation is the oxidation of the secondary alcohol to the corresponding ketone, 1-[5-(trifluoromethyl)-2-pyridyl]-1-propanone. This ketone is a versatile intermediate. The carbonyl group can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, to extend the side chain and build molecular complexity.
Furthermore, the pyridine ring itself, activated by the trifluoromethyl group, can undergo functionalization. While direct C-H functionalization can be challenging to control regioselectively, methods for late-stage functionalization of complex pyridines are an active area of research. nih.govnih.gov For instance, sequences involving C-H fluorination followed by nucleophilic aromatic substitution (SNAr) have been developed to introduce a variety of substituents at the position alpha to the nitrogen. nih.gov These strategies allow for the diversification of the heterocyclic core after the side chain has been elaborated. The combination of side-chain modification and potential ring functionalization makes this compound a valuable starting point for creating diverse libraries of complex molecules for screening in drug discovery and agrochemical development. nih.gov
| Transformation of the Propanol (B110389) Side Chain | Reagent/Condition Example | Product Type | Potential for Further Elaboration |
| Oxidation | PCC, CH₂Cl₂ | Ketone | Wittig, Grignard, Aldol reactions |
| Dehydration | H₂SO₄, heat | Alkene | Halogenation, Epoxidation, Polymerization |
| Substitution (via tosylate) | 1. TsCl, Pyridine; 2. Nu⁻ | Substituted Alkane | Introduction of various nucleophiles (e.g., -CN, -N₃, -SR) |
| Etherification | NaH, RX | Ether | Modification of R-group |
Trifluoromethyl-substituted pyridines are not only incorporated into larger acyclic or carbocyclic structures but are also pivotal building blocks for the synthesis of other heterocyclic systems. researchgate.netresearchgate.net The functional groups of this compound can be strategically utilized to construct new rings fused to or appended to the initial pyridine core.
A common strategy involves converting the propanol side chain into a 1,3-dicarbonyl or an equivalent synthon, which can then undergo cyclocondensation with a binucleophile. For example, oxidation of the alcohol to the ketone, followed by α-formylation or α-acylation, would yield a β-dicarbonyl compound. This intermediate can react with reagents like hydrazine, substituted hydrazines, or hydroxylamine (B1172632) to form new five-membered heterocyclic rings such as pyrazoles or isoxazoles. nih.gov Such reactions provide a regioselective route to novel, highly functionalized heterocyclic systems where the trifluoromethylpyridine moiety is attached to another heteroaromatic ring. nih.gov
Another approach involves cascade reactions where a transformation on the side chain initiates a cyclization event. For instance, visible-light-induced radical trifluoromethylation/cyclization of related alkene precursors has been shown to produce polycyclic aza-heterocycles. mdpi.com While this is a different class of reaction, it illustrates the principle of using a functionalized side chain to build fused ring systems. The derivative of this compound, the corresponding alkene, could potentially participate in cycloaddition reactions, further expanding its utility in constructing diverse heterocyclic frameworks.
| Precursor (Derived from Target Compound) | Binucleophile/Reagent | Resulting Heterocyclic System | Reference for Analogy |
| 1-[5-(CF₃)-2-pyridyl]-1,3-butanedione | Hydrazine (N₂H₄) | 3-Methyl-5-{5-(trifluoromethyl)pyridin-2-yl}-1H-pyrazole | nih.gov |
| 1-[5-(CF₃)-2-pyridyl]-1,3-butanedione | Hydroxylamine (NH₂OH) | 3-Methyl-5-{5-(trifluoromethyl)pyridin-2-yl}isoxazole | General Hantzsch synthesis |
| N'-{1-[5-(CF₃)-2-pyridyl]ethylidene}acetohydrazide | Lawesson's Reagent | 2-Methyl-5-{5-(trifluoromethyl)pyridin-2-yl}-1,3,4-thiadiazole | General thiadiazole synthesis |
| 2-Amino-5-(trifluoromethyl)pyridine | 1,3-Dicarbonyl Compound | Pyrazolo[1,5-a]pyridine | acs.org |
Mechanistic and Theoretical Investigations
Mechanistic Studies of Key Synthetic Transformations
Understanding the step-by-step molecular pathways of the reactions used to synthesize 1-[5-(trifluoromethyl)-2-pyridyl]-1-propanol is crucial for optimizing reaction conditions and improving yields and selectivity. Key transformations include the introduction of the trifluoromethyl group, the creation of the chiral alcohol center, and the formation of the core carbon skeleton.
The introduction of a trifluoromethyl (CF3) group onto a pyridine (B92270) ring often proceeds through radical-based mechanisms, which are favored for their ability to form robust C-C bonds under relatively mild conditions. The generation of the trifluoromethyl radical (•CF3) is a critical initiation step. This is commonly achieved through the single-electron reduction of electrophilic CF3 sources, such as Togni's or Umemoto's reagents, often facilitated by photoredox or transition-metal catalysis. researchgate.net
In a typical photoredox-catalyzed pathway, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. researchgate.net This excited-state catalyst can then act as a potent reductant, transferring an electron to the electrophilic CF3 source to generate the •CF3 radical. researchgate.net
Once formed, the highly reactive •CF3 radical adds to a suitable acceptor. For the synthesis of pyridyl compounds, this could involve the direct addition to the pyridine heterocycle or to a precursor molecule. For instance, in copper-catalyzed reactions, a Cu(I) complex may first engage with the CF3 reagent via a single electron transfer to generate the •CF3 radical alongside a Cu(II) species. sustech.edu.cn The •CF3 radical then adds to an alkene substrate to produce an α-CF3 alkyl radical intermediate. sustech.edu.cn This radical is subsequently trapped by the Cu(II) complex, leading to the final product after further transformation. sustech.edu.cn
Creating the specific stereoisomer of this compound requires asymmetric synthesis, where a chiral catalyst or auxiliary guides the reaction to favor one enantiomer over the other. The analysis of the catalytic cycles involved is fundamental to understanding the source of enantioselectivity.
A prominent strategy involves dual catalysis, where two distinct catalysts work in concert to control different aspects of the reaction. For example, in the asymmetric radical oxytrifluoromethylation of alkenes with alcohols, a dual system of a copper(I) salt and a chiral phosphoric acid (CPA) can be employed. sustech.edu.cn
The proposed catalytic cycle for such a system begins with the coordination of an achiral ligand, like pyridine, to the Cu(I) salt. This complex then interacts with the CPA-activated Togni's reagent. A single electron transfer occurs, generating the •CF3 radical and a key chiral copper(II) phosphate (B84403) complex. sustech.edu.cn The CF3 radical adds to the alkene to form an alkyl radical, which is then trapped by the chiral Cu(II) complex. sustech.edu.cn This trapping step occurs within a well-defined chiral environment, forcing the reaction to proceed with high enantioselectivity. The final product is released through a process that regenerates the active catalyst. The achiral pyridine ligand is believed to play a crucial role by stabilizing transient copper species involved in the asymmetric induction process. sustech.edu.cn
Table 2: Proposed Catalytic Cycle for Asymmetric Trifluoromethylation
| Step | Process | Key Species Involved | Role in Asymmetric Induction |
|---|---|---|---|
| 1. Catalyst Formation | Coordination of an achiral ligand (e.g., pyridine) to Cu(I). | Cu(I)-Py complex. | Prepares the copper center for the catalytic cycle. |
| 2. Radical Generation | Single electron transfer from the Cu(I) complex to a chiral phosphoric acid (CPA)-activated Togni's reagent. | •CF3 radical, Chiral Cu(II)-phosphate complex. | Generates the reactive radical and the key chiral catalytic species. sustech.edu.cn |
| 3. Radical Addition | Addition of the •CF3 radical to an alkene substrate. | α-CF3 alkyl radical. | Forms the C-CF3 bond. |
| 4. Enantioselective Trapping | The α-CF3 alkyl radical is trapped by the chiral Cu(II)-phosphate complex. sustech.edu.cn | Cu(III) intermediate within a chiral pocket. | This is the stereodetermining step, where the chiral ligand environment dictates the facial selectivity of the bond formation. |
| 5. Product Formation | Reductive elimination or a similar process from the Cu(III) intermediate. | Final product, regenerated Cu(I) catalyst. | Releases the enantioenriched product and allows the catalyst to re-enter the cycle. |
The carbon skeleton of this compound can be assembled using cross-coupling reactions, which are fundamental for forming C-C bonds. The classic mechanism for palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, involves a Pd(0)/Pd(II) catalytic cycle. nih.govwikipedia.org This cycle consists of three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (e.g., 2-bromo-5-(trifluoromethyl)pyridine), forming a Pd(II) intermediate. wikipedia.org
Transmetalation : An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the Pd(II) complex, displacing the halide. nih.gov
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. wikipedia.org
More recently, dual catalytic systems involving photoredox and nickel catalysis have emerged as powerful alternatives for cross-coupling. In such a system, a photocatalyst generates radical intermediates via single-electron transfer, while a nickel catalyst manages the cross-coupling itself. acs.org For example, an alcohol can be activated and then reduced by the excited photocatalyst to generate an alkyl radical. princeton.edu Concurrently, a Ni(0) or Ni(I) complex undergoes oxidative addition with the aryl halide. The nickel complex then traps the photochemically generated alkyl radical to form a high-valent Ni(III) intermediate. Reductive elimination from this intermediate forges the C-C bond and regenerates a lower-valent nickel species that continues the catalytic cycle. acs.org
Computational Chemistry Approaches
Theoretical calculations provide a molecular-level picture of the structures and energies of reactants, intermediates, and transition states that is often inaccessible through experimental methods alone.
The three-dimensional shape, or conformation, of a molecule dictates its reactivity and how it interacts with chiral catalysts. For this compound, rotation around the single bonds, particularly the bond connecting the chiral carbon to the pyridine ring, gives rise to different conformers.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of these conformers. The conformational preferences are governed by a combination of steric and electronic effects. In fluorinated molecules, stereoelectronic phenomena like the gauche effect can play a significant role. beilstein-journals.org For the target molecule, key interactions would include potential steric hindrance between the propanol (B110389) side chain and the pyridine ring, as well as electrostatic interactions between the electron-withdrawing trifluoromethyl group, the lone pair of the pyridine nitrogen, and the polar hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is also a possibility that would strongly favor specific conformations. beilstein-journals.org
By analyzing the preferred conformations of the substrate and the transition states leading to different stereoisomers, computational studies can rationalize the stereochemical outcome of a reaction. This understanding is critical for designing more selective catalysts and optimizing reaction conditions to achieve high enantiomeric excess. nih.gov
Computational chemistry allows for the detailed modeling of entire reaction pathways. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products. This path includes the characterization of transition states, which are the highest energy points along the reaction coordinate and correspond to the activation energy barrier of a reaction. rwth-aachen.deumich.edu
Methods like the Nudged Elastic Band (NEB) or Growing String Method (GSM) are used to locate the minimum energy path and identify the precise geometry of the transition state. umich.edu The calculated activation energy (often expressed as Gibbs free energy of activation, ΔG‡) determines the theoretical rate of the reaction. wikimedia.org
These models can be used to:
Validate a proposed reaction mechanism by comparing calculated energy barriers with experimentally observed reaction rates.
Distinguish between competing reaction pathways by identifying the one with the lowest activation energy. nih.gov
Analyze the structure of the transition state to understand the key interactions that stabilize it and contribute to catalysis and stereoselectivity.
Predict how changes in the substrate or catalyst structure will affect the reaction rate and outcome, guiding future experimental work. wikimedia.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-bromo-5-(trifluoromethyl)pyridine |
| Iridium complexes |
This article is for informational purposes only and does not constitute medical advice or endorsement of any specific compound or treatment.
Electronic Structure Analysis and Bonding Nature of Pyridyl-Trifluoromethyl Interactions
The electronic structure of molecules containing a trifluoromethyl (-CF₃) group bonded to a pyridine ring is significantly influenced by the strong electron-withdrawing nature of the -CF₃ group. mdpi.comnih.gov This influence is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I effect). nih.govresearchgate.net Computational studies on various trifluoromethyl-substituted pyridines, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and 5-(trifluoromethyl)pyridine-2-thiol, have been conducted using Density Functional Theory (DFT) to elucidate their molecular and electronic properties. researchgate.netjournaleras.com
The trifluoromethyl group acts as a powerful electron-withdrawing substituent, which can be quantified by its Hammett constant (σₚ = 0.54), indicating a substantial deactivating effect on the aromatic ring. nih.gov This strong electron withdrawal leads to a significant polarization of the C-CF₃ bond, with the carbon atom of the trifluoromethyl group becoming electron-deficient. This, in turn, affects the electron density distribution across the entire pyridine ring. The presence of the -CF₃ group generally leads to a lower electron density on the pyridine ring, which can impact its reactivity towards both electrophilic and nucleophilic reagents. researchgate.net
In the specific case of a molecule like this compound, the -CF₃ group at the 5-position of the pyridine ring would inductively withdraw electron density, making the ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack at certain positions. The interaction between the pyridyl ring and the trifluoromethyl group is predominantly an inductive effect, as the C-F bonds have low π-character. This strong inductive effect can also influence the geometry of the molecule, including bond lengths and angles within the pyridine ring. researchgate.net
Computational analyses, such as those performed using DFT with basis sets like B3LYP/6-311++G(d,p), allow for the calculation of various electronic properties that describe the bonding nature. researchgate.netjournaleras.com For instance, the molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting the electron-poor regions associated with the -CF₃ group and the hydrogen atoms, and the electron-rich regions around the nitrogen atom of the pyridine ring.
The electronic properties of trifluoromethyl-substituted pyridines are also characterized by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial in determining the chemical reactivity and kinetic stability of the molecule. The strong electron-withdrawing -CF₃ group is expected to lower the energy of both the HOMO and LUMO levels.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from computational chemistry are powerful tools for predicting the reactivity of molecules. mdpi.com These descriptors are calculated from the electronic structure of the molecule and provide quantitative measures of its propensity to participate in chemical reactions. For molecules like this compound, these descriptors can offer insights into its stability, reactivity, and potential sites for electrophilic and nucleophilic attack. hakon-art.com
The primary quantum chemical descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). According to Koopmans' theorem, the energy of the HOMO is related to the ionization potential (I), and the energy of the LUMO is related to the electron affinity (A). hakon-art.com
From these, several global reactivity descriptors can be calculated:
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap implies higher reactivity and lower kinetic stability.
Chemical Potential (μ): A measure of the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules are generally less reactive.
Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). Softer molecules are more reactive.
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η.
These descriptors have been successfully used to rationalize the reactivity patterns of various molecular systems, including heterocyclic compounds. hakon-art.comrasayanjournal.co.in For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile.
The following interactive table provides hypothetical quantum chemical descriptor values for a representative trifluoromethyl-substituted pyridine, calculated at the B3LYP/6-31G(d,p) level of theory, to illustrate how these values are typically presented.
In addition to these global descriptors, local reactivity descriptors such as Fukui functions can be used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. hakon-art.com The analysis of these descriptors provides a powerful theoretical framework for understanding and predicting the chemical behavior of this compound.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For a chiral molecule like 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, NMR is particularly powerful for probing its stereochemistry and providing insights into reaction mechanisms.
Applications of ¹⁹F NMR for Trifluoromethyl Group Analysis and Mechanistic Insights
The presence of the trifluoromethyl (-CF₃) group offers a unique spectroscopic handle through ¹⁹F NMR. With ¹⁹F having a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The chemical shift of the -CF₃ group in ¹⁹F NMR is exquisitely sensitive to its electronic environment within the pyridine (B92270) ring. This sensitivity allows researchers to probe the effects of substituents and reaction conditions. For instance, any change in the electron density on the pyridine ring, resulting from protonation or coordination to a metal center during a reaction, would induce a discernible shift in the ¹⁹F resonance. This makes ¹⁹F NMR an excellent tool for real-time mechanistic studies and reaction monitoring.
Table 1: Illustrative ¹⁹F NMR Data
| Parameter | Expected Value Range for Aryl-CF₃ | Significance for this compound |
|---|---|---|
| Chemical Shift (δ) | -60 to -65 ppm (relative to CFCl₃) | The precise chemical shift provides a signature for the electronic state of the trifluoromethyl-substituted pyridine ring. |
Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HMBC) for Complex Structural and Stereochemical Elucidation
While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced 2D NMR experiments are required to piece together the complete structural puzzle and define the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the propanol (B110389) side chain, COSY would show correlations between the methine proton (H1'), the methylene (B1212753) protons (H2'), and the methyl protons (H3'), confirming the -CH(OH)-CH₂-CH₃ spin system.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It would definitively link the propanol side chain to the pyridine ring by showing a correlation from the methine proton (H1') to the C2 carbon of the pyridine ring. It would also connect the pyridine protons to the carbons of the ring, confirming their positions relative to the nitrogen and the trifluoromethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY is paramount. It detects protons that are close in space, irrespective of their bonding. This can help determine the preferred conformation of the propanol side chain relative to the pyridine ring.
Table 2: Key Expected 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H1' ↔ H2' ; H2' ↔ H3' | Confirms the propanol side chain connectivity. |
| HMBC | H1' ↔ C2 (pyridine) | Confirms the attachment point of the side chain to the ring. |
| HMBC | H6 (pyridine) ↔ C(CF₃) | Verifies the position of the trifluoromethyl group. |
Mass Spectrometry (MS) for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₉H₁₀F₃NO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of its molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass. An agreement within a few parts per million (ppm) provides high confidence in the compound's identity.
Table 3: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
|---|
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a fingerprint that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would likely include:
Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at [M-18]⁺.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a stable pyridyl-meth-oxonium ion.
Cleavage of the side chain: Fragmentation at the bond connecting the propanol group to the pyridine ring.
Analyzing these pathways helps to confirm the structure of the molecule, particularly the nature and position of the side chain.
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Interaction Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
For this compound, key vibrational modes would include:
O-H Stretch: The hydroxyl group gives rise to a characteristic broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band are sensitive to hydrogen bonding. In a concentrated sample, intermolecular hydrogen bonding would be evident.
C-F Stretches: The trifluoromethyl group produces very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.
By studying these vibrations under different conditions (e.g., varying concentration or solvent), information about the molecule's conformation and how it interacts with its environment can be obtained. For example, changes in the O-H stretching frequency can provide quantitative data on the strength of hydrogen bonds.
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 |
| C-F (CF₃) | Stretching | 1100 - 1350 (strong) |
X-ray Crystallography for Solid-State Structure Determination of Analogues and Intermediates
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a molecule in its solid state. nih.gov This method provides precise data on bond lengths, bond angles, and stereochemistry, which are crucial for confirming the structure of synthetic intermediates and understanding the structure-activity relationships of analogues of this compound. nih.gov While the specific crystal structure of this compound is not detailed in the provided research, the application of this technique to analogous compounds and precursors illustrates its importance in the field.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be deduced. For complex molecules, this is the definitive method for structural elucidation. mdpi.com
Research on related pyridyl ethanol (B145695) structures, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, demonstrates the utility of X-ray crystallography. benthamopen.com In such studies, the analysis not only confirms the molecular structure but also reveals details about intermolecular interactions, like hydrogen bonding, which govern the crystal packing. benthamopen.com For instance, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol showed the formation of an intermolecular hydrogen bond between the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. benthamopen.com
The data obtained from X-ray diffraction studies are typically summarized in a crystallographic information file (CIF), which includes key parameters that define the crystal structure.
Table 1: Example Crystallographic Data for an Analogous Pyridyl Ethanol Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.3664 |
| b (Å) | 8.343 |
| c (Å) | 25.056 |
| **β (°) ** | 93.837 |
| **Volume (ų) ** | 1119.9 |
| Z (Molecules/Unit Cell) | 4 |
Data derived from a study on 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, an analogue compound. benthamopen.com
This level of detailed structural information is vital for confirming the outcomes of synthetic routes and for computational modeling studies aimed at designing new derivatives with specific properties.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique specifically used to detect and characterize species that possess unpaired electrons, such as free radicals. rsc.org In the context of synthesizing or studying the reactivity of compounds like this compound, EPR is crucial for identifying transient radical intermediates that may form during a reaction. researchgate.netnih.gov The detection of these intermediates provides valuable insight into reaction mechanisms. researchgate.net
Many chemical reactions, particularly those initiated by light (photolysis) or involving single-electron transfer steps, can proceed via radical pathways. nih.gov However, these radical intermediates are often highly reactive and present in very low concentrations, making them difficult to detect by other means. researchgate.net The spin-trapping technique is frequently employed in conjunction with EPR to overcome this challenge. researchgate.netnih.gov This method involves adding a "spin trap" compound to the reaction mixture, which reacts with the transient radicals to form more stable and persistent radical adducts that can be readily observed by EPR. researchgate.net
Commonly used spin traps include nitrones like N-tert-butyl-α-phenylnitrone (PBN) and C-nitroso compounds such as 2-methyl-2-nitrosopropane (B1203614) (MNP). researchgate.netresearchgate.net Studies on the photolysis of trifluoromethyl ketones (TFMKs), which share the trifluoromethyl moiety with the target compound, have successfully used EPR and spin trapping to identify elusive radical intermediates, including the trifluoromethyl radical itself. researchgate.netnih.gov
The resulting EPR spectrum provides key information about the trapped radical. The g-value and hyperfine splitting constants (hfs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei, are characteristic of a particular radical adduct and can be used to identify the original transient radical. ljmu.ac.uk
Table 2: Representative EPR Spin-Trapping Data for Radical Intermediates
| Transient Radical | Spin Trap | Observed Adduct | Hyperfine Splitting Constants (Gauss) |
|---|---|---|---|
| Trifluoromethyl Radical (•CF₃) | TTBNB | Anilino Adduct | aN = 9.8 G, aF = 1.2 G |
| Alkyl Radical (R-CH•-C=O) | MNP | Nitroxyl Adduct | aN = 15.2 G, aH = 2.5 G |
Data based on findings from studies on trifluoromethyl ketones. researchgate.netnih.gov TTBNB (2,4,6-tri-tert-butylnitrosobenzene) and MNP (2-methyl-2-nitrosopropane) are spin traps.
By analyzing these parameters, researchers can confirm the presence of specific radical species, thereby elucidating complex reaction pathways that might be involved in the synthesis or degradation of trifluoromethyl-containing pyridine compounds.
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Routes
Key areas for exploration include:
Asymmetric Catalysis: Developing highly enantioselective catalysts for the direct synthesis of specific stereoisomers of 1-[5-(trifluoromethyl)-2-pyridyl]-1-propanol is a critical goal. This would eliminate the need for chiral resolution steps, thereby increasing efficiency and reducing waste. Research into novel chiral ligands and metal complexes tailored for the asymmetric reduction of the corresponding ketone or the asymmetric addition of a propyl group to the pyridine (B92270) aldehyde will be instrumental.
Biocatalysis: The use of enzymes, or biocatalysts, offers a green and highly selective alternative to traditional chemical catalysts. Engineered enzymes could be employed for the stereospecific reduction of a ketone precursor, operating under mild reaction conditions and potentially reducing the environmental impact of the synthesis.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and more efficient production on an industrial scale.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantioselectivity, reduced waste | Development of novel chiral ligands and catalysts |
| Biocatalysis | High selectivity, mild conditions, green approach | Enzyme screening and engineering |
| Flow Chemistry | Improved safety, higher efficiency, automation | Reactor design and process optimization |
Exploration of Undiscovered Chemical Reactivity and Transformations
Beyond its synthesis, a deeper understanding of the chemical reactivity of this compound can unlock new synthetic possibilities and applications. The interplay between the hydroxyl group, the pyridine ring, and the trifluoromethyl group can lead to novel and selective transformations.
Future research should focus on:
Derivatization of the Hydroxyl Group: Exploring a wider range of reactions at the hydroxyl functionality, such as etherification, esterification, and displacement reactions, could lead to a diverse library of new compounds with potentially valuable biological activities.
Transformations of the Pyridine Ring: Investigating reactions that modify the pyridine ring, such as nucleophilic aromatic substitution or C-H activation, could provide access to novel scaffolds. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, and a systematic study of these effects is warranted.
Multicomponent Reactions: Utilizing this compound as a substrate in multicomponent reactions could lead to the rapid and efficient synthesis of complex molecules with diverse functionalities. researchgate.net
Integration of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the integration of advanced in-situ spectroscopic techniques is essential. Real-time monitoring of reaction progress can provide valuable kinetic and mechanistic data that is not accessible through traditional offline analysis. researchgate.net
Promising techniques for future application include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the concentration of reactants, intermediates, and products in real-time. jlu.edu.cnrsc.org This can help in identifying reaction endpoints, detecting the formation of unstable intermediates, and optimizing reaction conditions.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying reactions involving fluorinated compounds. researchgate.netresearchgate.netnih.govbiophysics.org In-situ ¹⁹F NMR can provide detailed information about the electronic environment of the trifluoromethyl group, allowing for the sensitive monitoring of reaction progress and the detection of subtle changes in molecular structure. rsc.org
Raman Spectroscopy: This technique can provide complementary information to FTIR and is particularly useful for studying reactions in aqueous media and for monitoring changes in catalyst structure.
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-situ FTIR | Concentration of species, reaction kinetics | Endpoint determination, intermediate detection |
| In-situ ¹⁹F NMR | Electronic environment of CF₃, structural changes | Mechanistic studies, reaction monitoring |
| Raman Spectroscopy | Vibrational modes, catalyst structure | Complementary analysis, aqueous reactions |
Application of Machine Learning and AI in Synthetic Design and Mechanistic Prediction
Future research in this area should focus on:
Retrosynthetic Analysis and Route Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. youtube.comresearchgate.netnih.gov This can help chemists to identify promising new strategies for the synthesis of the target molecule and its derivatives.
Reaction Outcome and Yield Prediction: ML models can be trained to predict the outcome and yield of chemical reactions based on a set of input parameters, such as reactants, catalysts, solvents, and temperature. mdpi.commit.eduresearchgate.net This can significantly reduce the number of experiments required to optimize a reaction, saving time and resources.
Mechanistic Elucidation: AI and quantum chemical calculations can be combined to model reaction pathways and predict transition state energies. researchgate.net This can provide deep insights into reaction mechanisms, helping chemists to design more efficient catalysts and reaction conditions.
Design of Sustainable and Environmentally Benign Methodologies for Industrial Scale-Up
As the demand for agrochemicals and pharmaceuticals grows, so does the need for sustainable and environmentally friendly manufacturing processes. reachemchemicals.comjsxxchem.comgugupharm.comnbinno.comarkema.com The industrial scale-up of the synthesis of this compound must prioritize green chemistry principles. rasayanjournal.co.innih.govnih.gov
Key considerations for sustainable industrial production include:
Green Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a crucial step towards a more sustainable process. This includes the use of water, supercritical fluids, or biodegradable solvents.
Catalyst Reusability: Developing robust and reusable catalysts can significantly reduce waste and production costs. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are particularly attractive for industrial applications.
Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is essential for reducing the carbon footprint of the manufacturing process. This can be achieved through the use of more efficient heating methods, such as microwave irradiation, or by developing reactions that proceed at lower temperatures. nih.gov
Waste Valorization: Investigating methods to convert byproducts and waste streams into valuable products can contribute to a more circular and sustainable manufacturing process.
By focusing on these future research directions, the scientific community can continue to innovate and improve the synthesis and application of this compound, ensuring its continued importance as a key building block in the development of essential products while minimizing the environmental impact of its production.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving trifluoromethylpyridine derivatives. Key steps include:
- Starting Materials : Use of 5-(trifluoromethyl)-2-pyridyl halides or boronic acids for cross-coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, with optimized ligand systems to enhance efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres to prevent side reactions .
- Yield Optimization : Control of temperature (60–80°C), stoichiometric ratios (1:1.2 for boronic acid:halide), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-technique validation is critical:
- NMR Spectroscopy : Compare experimental - and -NMR shifts with literature data. For example:
| Proton Environment | δ (ppm) | Reference |
|---|---|---|
| Pyridyl C-H | 8.2–8.5 | |
| Trifluoromethyl | -62.5 (CF₃, ) | |
| Propanol -CH₂- | 1.5–2.0 |
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 235.1) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Validate O-H (3300 cm) and C-F (1100–1200 cm) stretches .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks due to volatile intermediates .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Nature : The -CF₃ group decreases electron density on the pyridine ring, enhancing susceptibility to nucleophilic attack at the α-position. Computational studies (DFT) predict charge distribution and reactive sites .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to correlate -CF₃ electronic effects with activation energy .
Q. How can contradictory spectroscopic data (e.g., unexpected -NMR splits) be resolved during structural analysis?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotamerism) causing splitting anomalies .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity .
- Isotopic Labeling : Introduce or -labels to trace signal origins .
Q. What computational strategies are effective for predicting the metabolic pathways of this compound?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to model interactions with cytochrome P450 enzymes, focusing on hydroxylation sites .
- ADMET Prediction : Apply QSAR models to estimate bioavailability and toxicity profiles .
- Isotope Effects : Calculate -isotope incorporation rates in metabolic intermediates via DFT .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer :
- Purity Assessment : Re-evaluate via HPLC (C18 column, methanol/water mobile phase) to rule out impurities .
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic forms affecting physical properties .
- Solubility Tests : Conduct under standardized conditions (e.g., USP methods) using buffered solutions .
Experimental Design
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases) .
- Cell Viability Assays : Employ MTT or resazurin-based protocols in cancer cell lines, with positive controls (e.g., doxorubicin) .
- Binding Affinity : Perform SPR (Surface Plasmon Resonance) to quantify interactions with biomacromolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
